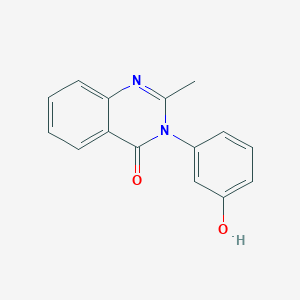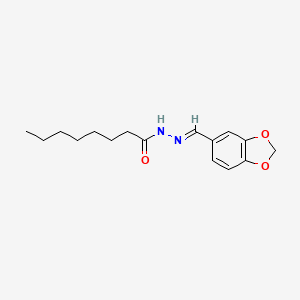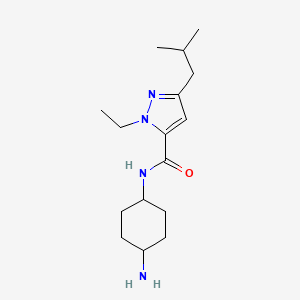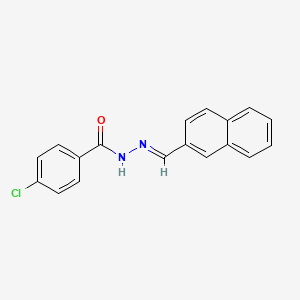
3-(3-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone
概要
説明
The compound “3-(3-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone” is a derivative of quinazolinone, which is a class of organic compounds characterized by a quinazoline core structure with a ketone functional group at the 4-position . The presence of a hydroxyphenyl group at the 3-position and a methyl group at the 2-position further characterizes this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by a quinazolinone core, with a hydroxyphenyl group extending from the 3-position and a methyl group attached to the 2-position .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the quinazolinone core and the attached functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinazolinone core, hydroxyphenyl group, and methyl group would likely impact properties such as solubility, melting point, and reactivity .科学的研究の応用
Corrosion Inhibition
Quinazolinone derivatives, including 3-(3-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone, have been investigated for their potential as corrosion inhibitors. A study demonstrated their efficiency in mitigating mild steel corrosion in acidic environments, attributed to the adsorption of these compounds on the metal surface, forming a protective layer. The inhibition efficiency was observed to increase with concentration and was confirmed through electrochemical methods, surface analysis, and UV–visible spectrometry, supplemented by DFT calculations and Monte Carlo simulation (Errahmany et al., 2020).
Antimicrobial and Antiviral Properties
Quinazolinone derivatives have demonstrated a range of biological activities, including antimicrobial and antiviral properties. Synthesized compounds like 3-(3-hydroxyphenyl)-2-methyl-quinazolinone have shown significant activity against various bacterial strains, indicating their potential as antibacterial agents. Additionally, some derivatives have displayed promising antiviral activity against plant viruses, offering a pathway for the development of new antiviral drugs (Osarodion et al., 2021), (Gao et al., 2007).
Anticancer Activity
The quinazolinone skeleton has been a subject of interest in anticancer research. Studies involving the synthesis and characterization of Schiff base ligands and their metallic complexes, including those derived from 3-(3-hydroxyphenyl)-2-methyl-quinazolinone, have revealed significant in vitro anticancer activity against human cancer cell lines. These findings underscore the potential of quinazolinone derivatives in developing new anticancer agents (Ashok et al., 2020).
Luminescent Materials and Bioimaging
The luminescent properties of quinazolinone derivatives have been explored for applications in bioimaging and as luminescent materials. Due to their biocompatibility, low toxicity, and high efficiency, quinazolinones are seen as promising candidates for use as fluorescent probes and biological imaging reagents. The structure of 3-(3-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone could be pivotal in the development of environmentally sensitive probes and bioimaging materials (Xing et al., 2021).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound could involve exploring its potential biological activity, given that other quinazolinone derivatives have been studied for their medicinal properties . Further studies could also focus on optimizing its synthesis process and investigating its physical and chemical properties in more detail.
特性
IUPAC Name |
3-(3-hydroxyphenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-16-14-8-3-2-7-13(14)15(19)17(10)11-5-4-6-12(18)9-11/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGCDGPGQXUYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351830 | |
| Record name | 4(3H)-Quinazolinone, 3-(3-hydroxyphenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxyphenyl)-2-methylquinazolin-4(3H)-one | |
CAS RN |
40671-68-9 | |
| Record name | 4(3H)-Quinazolinone, 3-(3-hydroxyphenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5566885.png)

![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5566898.png)



![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)
![5-hydroxy-11a-(1-piperidinyl)-6b,7,8,9,10,11a-hexahydro-11H-naphtho[2',1':4,5]furo[2,3-c]azepin-11-one](/img/structure/B5566931.png)
![methyl 4-(5-methyl-6-{[(2-methylphenyl)amino]carbonyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B5566934.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5566941.png)
![ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)

![9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5566992.png)